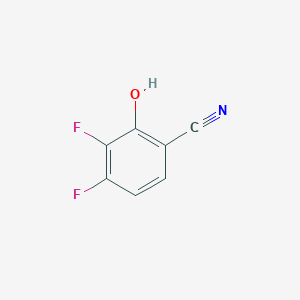

3,4-Difluoro-2-hydroxybenzonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,4-difluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTPRXJPZPHNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641066 | |

| Record name | 3,4-Difluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186590-34-1 | |

| Record name | 3,4-Difluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Isomeric Landscape of Difluoro-hydroxybenzonitriles, with a Focus on the Synthesis and Characterization of 3,4-Difluoro-2-hydroxybenzonitrile

Abstract

Fluorinated aromatic compounds are foundational building blocks in modern medicinal chemistry and materials science, prized for their ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This technical guide provides an in-depth analysis of the difluoro-hydroxybenzonitrile scaffold, a versatile intermediate in drug discovery. A comprehensive survey of publicly indexed isomers reveals a notable gap: the absence of a registered CAS number for 3,4-Difluoro-2-hydroxybenzonitrile. This guide addresses this gap by presenting a comparative analysis of known isomers, proposing a robust, field-proven synthetic pathway for the target compound, and detailing the analytical methodologies required for its unambiguous characterization. We aim to equip researchers, medicinal chemists, and process development scientists with the foundational knowledge to synthesize, identify, and effectively utilize this and related compounds in their research endeavors.

Introduction: The Strategic Value of Fluorinated Phenolic Nitriles

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design.[1] The unique electronic properties of fluorine can significantly alter a molecule's pKa, dipole moment, and conformational preferences, often leading to enhanced potency, selectivity, and pharmacokinetic profiles.[1] The difluoro-hydroxybenzonitrile scaffold combines three critical pharmacophores: a metabolically stable aromatic ring, a hydrogen-bonding hydroxyl group, and a versatile nitrile moiety that can serve as a bioisostere for other functional groups or be chemically transformed into amines, amides, or carboxylic acids.

This guide focuses on the specific isomeric class of difluoro-hydroxybenzonitriles. While several isomers are commercially available and well-documented, a thorough search of prominent chemical databases (such as CAS, PubChem, and major supplier catalogs) reveals no specific entry for 3,4-Difluoro-2-hydroxybenzonitrile . This suggests the compound is either novel or not widely synthesized, presenting both a challenge and an opportunity for researchers exploring new chemical space. This document will serve as a foundational reference for its synthesis and characterization.

The Isomeric Landscape: Identification and Physicochemical Properties

To provide context for the target compound, it is essential to understand the properties of its known positional isomers. The specific arrangement of the two fluorine atoms and the hydroxyl group around the benzonitrile core significantly influences factors like hydrogen bonding, acidity, and reactivity. A summary of key, publicly registered isomers is presented below.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,4-Difluoro-2-hydroxybenzonitrile |  | Not Publicly Assigned | C₇H₃F₂NO | 155.10 |

| 2,6-Difluoro-4-hydroxybenzonitrile |  | 123843-57-2[2][3][4] | C₇H₃F₂NO | 155.10 |

| 3,5-Difluoro-4-hydroxybenzonitrile |  | 2967-54-6 | C₇H₃F₂NO | 155.10 |

| 3,6-Difluoro-2-hydroxybenzonitrile |  | 344764-39-2[5] | C₇H₃F₂NO | 155.10[5] |

| 2,4-Difluoro-5-hydroxybenzonitrile |  | 1806273-04-0[6] | C₇H₃F₂NO | 155.10[6] |

| 4-Fluoro-2-hydroxybenzonitrile |  | 186590-01-2[7] | C₇H₄FNO | 137.11 |

| 3-Fluoro-4-hydroxybenzonitrile |  | 405-04-9[8] | C₇H₄FNO | 137.11[8] |

Note: Structures are representative. Molecular weights are nominal.

Proposed Synthesis and Mechanistic Rationale

While no specific synthesis for 3,4-Difluoro-2-hydroxybenzonitrile is prominently published, a reliable route can be extrapolated from established methodologies for related isomers, such as the synthesis of 2,6-difluoro-4-hydroxybenzonitrile from a difluoroaniline precursor.[6] The proposed workflow leverages common, robust transformations in organic chemistry.

Proposed Synthetic Workflow Diagram

Caption: Proposed multi-step synthesis of 3,4-Difluoro-2-hydroxybenzonitrile.

Detailed Experimental Protocol and Rationale

Step 1: Formylation of 3,4-Difluoroaniline

-

Procedure: To a flask containing acetic anhydride at 0°C, slowly add formic acid and stir for 1 hour to form the mixed anhydride. Subsequently, add 3,4-difluoroaniline dropwise, maintaining the temperature below 10°C. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with ice water and filter the resulting precipitate to yield N-(3,4-difluorophenyl)formamide.

-

Causality: The formamide group is an excellent directing group for ortho-lithiation. This initial protection step is crucial for selectively functionalizing the C2 position, which is activated by the aniline nitrogen but sterically accessible.

Step 2: Directed ortho-Lithiation and Hydroxylation

-

Procedure: Dissolve the N-(3,4-difluorophenyl)formamide intermediate in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (e.g., Argon). Add n-butyllithium (n-BuLi) dropwise. The deep color change indicates the formation of the lithiated species. Stir for 2 hours at -78°C. Subsequently, add a suitable electrophilic oxygen source, such as bis(trimethylsilyl)peroxide, and allow the reaction to slowly warm to room temperature overnight.

-

Causality: The formamide group directs the strong base (n-BuLi) to deprotonate the adjacent ortho position (C2). This regioselectivity is key to installing the hydroxyl group at the desired location. Using a peroxide source allows for the introduction of the oxygen atom.

Step 3: Dehydration to Form the Nitrile

-

Procedure: Dissolve the crude product from Step 2 in a suitable solvent like pyridine or dichloromethane. Cool to 0°C and add a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) dropwise. Stir at room temperature until TLC or LC-MS analysis indicates complete conversion of the formamide to the nitrile.

-

Causality: Strong dehydrating agents readily convert the N-formyl group into a nitrile (-C≡N), completing the synthesis. This is a standard and high-yielding transformation.

Analytical Characterization: Distinguishing Isomers

Unambiguous identification of the correct isomer is critical. The ortho-positioning of the hydroxyl group to the nitrile in the target compound, 3,4-Difluoro-2-hydroxybenzonitrile, is expected to produce distinct spectroscopic signatures compared to its isomers.

Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: The key diagnostic feature will be the O-H stretching frequency. Due to strong intramolecular hydrogen bonding between the 2-hydroxyl proton and the nitrogen of the nitrile group, the O-H stretch is expected to appear as a relatively sharp, lower-frequency band (approx. 3200-3400 cm⁻¹), in contrast to the broader, concentration-dependent band seen in isomers like 3,5-Difluoro-4-hydroxybenzonitrile, which can only form intermolecular hydrogen bonds.[9]

-

¹H NMR Spectroscopy: The aromatic region will be complex due to ¹H-¹⁹F coupling. The hydroxyl proton is expected to appear as a downfield singlet, and its chemical shift may be less sensitive to concentration changes compared to isomers lacking intramolecular hydrogen bonding.

-

¹⁹F NMR Spectroscopy: This will be the most definitive technique. Two distinct fluorine resonances are expected, each showing coupling to the other fluorine and to adjacent aromatic protons. The precise chemical shifts and coupling constants are unique fingerprints of the substitution pattern.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₇H₃F₂NO). The fragmentation pattern can provide further structural clues.

Applications in Drug Discovery and Process Chemistry

While 3,4-Difluoro-2-hydroxybenzonitrile itself is not widely cited, its structural class is highly valuable. These scaffolds are common intermediates for constructing more complex molecules, particularly kinase inhibitors and other targeted therapies in oncology and immunology.[10]

Role as a Synthetic Intermediate

The hydroxyl and nitrile groups provide orthogonal chemical handles for further modification.

-

O-Alkylation/Arylation: The phenolic hydroxyl can be readily converted to an ether via Williamson ether synthesis or Buchwald-Hartwig coupling, allowing for the introduction of diverse side chains to probe structure-activity relationships (SAR).

-

Nitrile Transformations: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles, which are valuable amide bioisosteres.

Illustrative Application Workflow

Caption: A representative workflow showing the utility of the title compound.

Safety, Handling, and Storage

Although no specific Safety Data Sheet (SDS) exists for 3,4-Difluoro-2-hydroxybenzonitrile, data from closely related isomers provides a strong basis for hazard assessment. Isomers like 2,6-Difluoro-4-hydroxybenzonitrile are classified as toxic if swallowed, in contact with skin, or if inhaled, and cause serious eye irritation.[2][4]

-

Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[2]

-

Handling: Avoid creating dust. Use only in well-ventilated areas. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[2]

-

First Aid (Based on Isomer Data):

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[2]

-

If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Conclusion

3,4-Difluoro-2-hydroxybenzonitrile represents an under-explored yet synthetically valuable building block within the broader class of fluorinated aromatics. While it lacks a publicly assigned CAS number, this guide demonstrates that a viable synthetic pathway can be rationally designed based on established chemical principles. By providing a comprehensive overview of its isomeric landscape, a detailed protocol for its synthesis, and a predictive guide to its analytical characterization, we empower researchers to confidently access and utilize this compound. The strategic value of this scaffold as an intermediate for complex, high-value molecules, particularly in drug discovery, makes it a compelling target for further investigation.

References

- The Role of 5-Fluoro-2-hydroxybenzonitrile in Modern Drug Discovery. (2026). Vertex AI Search.

- 2,4-Difluoro-5-hydroxybenzonitrile | 1806273-04-0.Benchchem.

- The Role of Trifluoromethyl Benzonitrile in Drug Synthesis. (2026). Vertex AI Search.

- Safety d

- 4-Fluoro-3-hydroxybenzonitrile | 186590-04-5.Sigma-Aldrich.

- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.

- 3,5-Difluoro-4-hydroxybenzonitrile, 97%.Fisher Scientific.

- 3-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2782944.PubChem.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- 4-Fluoro-2-hydroxybenzonitrile | C7H4FNO | CID 11029901.PubChem.

- Fluorine in drug discovery: Role, design and case studies.

- 3,6-Difluoro-2-hydroxybenzonitrile|CAS 344764-39-2.Benchchem.

- Cas Number 2967-54-6|3,5-Difluoro-4-hydroxybenzonitrile|C7H3F2NO.molecularinfo.com.

- 2,6-Difluoro-4-hydroxybenzonitrile | 123843-57-2.ChemicalBook.

- A Spectroscopic Comparison of 2-Cyanophenol and 4-Cyanophenol: A Guide for Researchers.Benchchem.

- Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.

- Application of benzonitrile compound in preparation of antitumor drugs.

- 2,6-Difluoro-4-hydroxybenzonitrile | 123843-57-2.Tokyo Chemical Industry Co., Ltd. (APAC).

Sources

- 1. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google Patents [patents.google.com]

- 2. 2,6-Difluoro-4-hydroxybenzonitrile | 123843-57-2 [chemicalbook.com]

- 3. 2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Difluoro-4-hydroxybenzonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Fluoro-2-hydroxybenzonitrile | C7H4FNO | CID 11029901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2782944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]

Safety data sheet (SDS) for 3,4-Difluoro-2-hydroxybenzonitrile

Technical Safety Guide: 3,4-Difluoro-2-hydroxybenzonitrile

CAS No: 186590-34-1 Formula: C₇H₃F₂NO Molecular Weight: 155.10 g/mol

Part 1: Executive Summary & Chemical Identity

The "Silent" Pharmacophore

3,4-Difluoro-2-hydroxybenzonitrile is a specialized fluorinated building block used primarily in the synthesis of bioactive small molecules (e.g., GPR119 agonists).[1] Its structural duality—combining a mildly acidic phenolic hydroxyl group with an electron-withdrawing nitrile and two fluorine atoms—makes it a versatile handle for nucleophilic aromatic substitution (

However, this utility comes with a deceptive hazard profile.[1] Unlike simple solvents, this compound presents a biphasic toxicity risk : immediate chemical burns from the fluorophenol moiety and delayed systemic toxicity via metabolic release of cyanide ions.[1]

Physicochemical Profile (inferred from structural analogs):

| Property | Value / Characteristic | Implication for Safety |

| Physical State | Solid (Crystalline Powder) | Dust inhalation risk; requires static control.[1] |

| Melting Point | ~120–125 °C (Predicted*) | Stable solid at RT; melt processing requires fume extraction.[1] |

| Acidity (pKa) | ~6.5 – 7.0 (Predicted) | More acidic than phenol (pKa 10) due to F/CN electron withdrawal.[1] Corrosive to mucous membranes.[1] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Rapid transdermal absorption if dissolved in carrier solvents (DMSO).[1] |

| Appearance | White to Off-White | Hard to visually detect contamination on white lab surfaces.[1] |

*Note: Experimental data for the 3,4-2- isomer is limited. Values extrapolated from the 2,6-difluoro-4-hydroxybenzonitrile isomer.

Part 2: Hazard Architecture & Mechanism

1. The Metabolic Trap (Nitrile Toxicity)

While the nitrile group is stable in storage, in vivo metabolism by cytochrome P450 enzymes (specifically CYP2E1) can oxidize the alpha-carbon (or aromatic ring), leading to the unstable cyanohydrin intermediate, which spontaneously decomposes to release the cyanide ion (

-

Mechanism:

binds irreversibly to ferric iron ( -

Clinical Sign: "Cherry-red" blood (due to high venous

) and metabolic acidosis.[1] -

Latency: Symptoms may be delayed 1–4 hours after exposure, leading to a false sense of security.[1]

2. Fluorophenolic Corrosion The fluorine atoms at positions 3 and 4 exert a strong inductive effect (-I), significantly increasing the acidity of the hydroxyl group at position 2.[1]

-

Direct Contact: Causes immediate protein denaturation (chemical burns).[1]

-

Systemic Absorption: Fluorine substitution increases lipophilicity, facilitating rapid dermal absorption, especially when the skin barrier is compromised by the phenolic burn.[1]

Visualizing the Toxicity Pathway The following diagram illustrates the biological fate of the molecule upon exposure.

Caption: Metabolic activation pathway showing the conversion of the parent nitrile to toxic cyanide ions via hepatic oxidation.

Part 3: Engineering Controls & PPE Protocol

The "Zero-Skin-Contact" Mandate Standard nitrile exam gloves are insufficient for prolonged handling of fluorinated phenols in organic solvents.[1] The fluorine atoms enhance permeation through thin nitrile rubber.[1]

1. Personal Protective Equipment (PPE) Matrix

| Protection Layer | Specification | Rationale |

| Primary Gloves | Silver Shield / Laminate (0.07mm) | Impermeable to aromatics and small polar molecules.[1] |

| Secondary Gloves | Nitrile (5 mil minimum) | Worn over laminate gloves for dexterity and grip.[1] |

| Respiratory | N95 (minimum) or P100 | Required if handling powder outside a hood.[1] |

| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are inadequate against corrosive splashes.[1] |

| Body | Tyvek Lab Coat | Prevents dust accumulation on street clothes.[1] |

2. Engineering Controls

-

Primary Containment: All weighing and transfer must occur inside a certified Chemical Fume Hood (face velocity > 100 fpm).[1]

-

Static Control: Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" (fluorinated aromatics are often static-prone).[1]

-

Waste Trap: Vacuum lines must be protected with a cold trap and a base trap (NaOH solution) to neutralize any acidic vapors evolved during processing.[1]

Part 4: Emergency Response & First Aid

Self-Validating Response System Every lab handling >1g of this compound must have a "Cyanide Response Kit" and a "Phenol Response Kit" immediately accessible.[1]

Scenario A: Skin Exposure (The "Speed Strip" Protocol)

-

Immediate Action: Do not waste time looking for a neutralizer initially.[1]

-

Flush: Drench area with water for 15+ minutes.[1]

-

Treat: After flushing, apply Polyethylene Glycol (PEG 300 or 400) or a proprietary phenol decontaminant.[1] Water alone is often ineffective at removing lipophilic fluorophenols.[1]

-

Monitor: Watch for signs of systemic toxicity (headache, dizziness) for 4 hours.

Scenario B: Ingestion/Systemic Poisoning

-

Alert: Activate EMS immediately. State "Potential Cyanide Poisoning."[1]

-

Antidote: If available and authorized, medical professionals may administer Hydroxocobalamin (Cyanokit), which chelates cyanide to form non-toxic cyanocobalamin (Vitamin B12).[1]

Part 5: Handling & Synthesis Workflow

This workflow integrates safety checks directly into the experimental process.

Caption: Operational workflow emphasizing the critical safety check and pH control during quench to prevent volatile acid release.

Disposal Protocol:

-

Do NOT mix with strong acids (risk of HCN evolution).[1]

-

Do NOT mix with oxidizers (risk of violent reaction with the phenolic ring).[1]

-

Designation: Dispose of as "Toxic Organic Waste (Fluorinated)."

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11907 (2-Hydroxybenzonitrile).[1] Retrieved from [Link][1]

-

DeVito, S. C. Absorption, Distribution, Metabolism, and Excretion of Nitriles.[1] In Toxicology of Nitriles. (Mechanistic grounding for nitrile metabolism).[1]

Sources

Synthesis of 3,4-Difluoro-2-hydroxybenzonitrile from 2,3,4-trifluorobenzonitrile

Application Note: Strategic Synthesis of 3,4-Difluoro-2-hydroxybenzonitrile

Executive Summary

The synthesis of 3,4-difluoro-2-hydroxybenzonitrile from 2,3,4-trifluorobenzonitrile presents a classic challenge in regioselective Nucleophilic Aromatic Substitution (

This guide provides a high-fidelity protocol utilizing a Benzyl Alcohol Protection-Deprotection Strategy . Unlike direct hydrolysis, which often yields inseparable mixtures of 2-hydroxy and 4-hydroxy isomers, this route generates stable benzyl ether intermediates (2-benzyloxy vs. 4-benzyloxy) that can be readily separated via chromatography or crystallization before deprotection.[1] This ensures the isolation of the target 2-hydroxy isomer with pharmaceutical-grade purity (>98%).[1]

Strategic Analysis: The Regioselectivity Paradox

The starting material, 2,3,4-trifluorobenzonitrile , possesses three electrophilic sites. Understanding the electronic landscape is crucial for controlling the reaction.[1]

-

C2 Position (Target): Ortho to the electron-withdrawing

group. Highly activated by the inductive effect but sterically crowded (flanked by -

C4 Position (Competitor): Para to the

group. Activated by resonance ( -

C3 Position: Meta to

. Least activated; rarely participates in substitution under mild conditions.[1]

The Challenge: Direct treatment with hydroxide (

Pathway Logic Visualization

Detailed Experimental Protocol

Phase 1: Regioselective with Benzyl Alcohol

This step introduces the oxygen functionality.[1] Using a slightly bulky nucleophile like benzyl alcohol (BnOH) allows for easier separation of the resulting regioisomers compared to the free phenols.[1]

Materials:

-

Substrate: 2,3,4-Trifluorobenzonitrile (1.0 eq)

-

Nucleophile: Benzyl Alcohol (1.05 eq)[1]

-

Base: Potassium Carbonate (

), anhydrous, -325 mesh (1.2 eq)[1] -

Solvent: Acetonitrile (ACN) or DMF (Dry)[1]

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Nitrogen (

).[1] -

Dissolution: Charge the flask with 2,3,4-trifluorobenzonitrile (e.g., 10.0 g, 63.6 mmol) and anhydrous Acetonitrile (100 mL).

-

Base Addition: Add

(10.5 g, 76.3 mmol) in a single portion. The suspension may warm slightly.[1] -

Nucleophile Addition: Add Benzyl Alcohol (7.2 g, 6.9 mL, 66.8 mmol) dropwise via syringe over 10 minutes.

-

Reaction: Heat the mixture to 60°C . Monitor via HPLC or TLC (Hexane:EtOAc 8:1).

-

Work-up:

Purification (Critical Step):

-

Perform Flash Column Chromatography using Silica Gel.[1]

-

Gradient: 0% to 10% Ethyl Acetate in Hexanes.[1]

-

Isomer Identification:

-

Target (2-isomer): Typically elutes after the 4-isomer (check specific Rf on your system; ortho-substituted nitriles are often more polar due to dipole alignment).[1]

-

Validation: Isolate a small fraction and run 1H-NMR.[1] The 2-benzyloxy isomer will show specific coupling patterns for the remaining H5/H6 protons (see QC section).

-

Phase 2: Deprotection (Hydrogenolysis)[1]

This step removes the benzyl group under neutral conditions, preserving the nitrile and fluorine moieties.

Materials:

-

Substrate: Purified 2-Benzyloxy-3,4-difluorobenzonitrile

-

Catalyst: 10% Pd/C (5 wt% loading, 50% water wet)

-

Solvent: Methanol or Ethanol[1]

-

Reagent: Hydrogen Gas (

) (Balloon pressure is sufficient)[1]

Procedure:

-

Dissolution: Dissolve the purified intermediate (e.g., 5.0 g) in Methanol (50 mL).

-

Catalyst Addition: Under an inert Argon atmosphere, carefully add the 10% Pd/C catalyst (250 mg).[1] Caution: Pd/C is pyrophoric when dry.[1]

-

Hydrogenation: Purge the vessel with

gas (vacuum/fill cycle x3). Stir vigorously under a balloon of -

Monitoring: Reaction is usually complete in 2–4 hours. Monitor by TLC (the product will be significantly more polar/lower Rf than the starting ether).[1]

-

Work-up:

-

Final Purification:

Process Optimization & Troubleshooting

| Parameter | Recommendation | Rationale |

| Solvent (Step 1) | Acetonitrile vs. DMF | ACN is easier to remove.[1] DMF promotes faster reaction but makes work-up (water washing) more tedious and can increase di-substitution by-products.[1] |

| Base Choice | Weaker bases like Carbonate favor mono-substitution.[1] Strong bases (NaH) can lead to exotherms that degrade regioselectivity.[1] | |

| Temperature | 50–60°C | Higher temperatures (>80°C) increase the ratio of the thermodynamic (4-isomer) product and promote attack at the 3-position (rare but possible).[1] |

| Stoichiometry | 1.05 eq BnOH | Avoid large excess of Benzyl Alcohol. Excess nucleophile leads to displacement of the second fluorine (yielding a monofluoro-diphenoxy species).[1] |

Quality Control & Analytical Validation

Distinguishing the 2-hydroxy from the 4-hydroxy isomer is critical.

1H NMR (DMSO-d6, 400 MHz):

-

3,4-Difluoro-2-hydroxybenzonitrile (Target):

-

Look for the aromatic protons at positions 5 and 6.[1]

-

These protons are ortho to each other.[1]

-

Typical pattern: A multiplet corresponding to two protons with ortho-coupling (

Hz) distorted by Fluorine coupling.[1] -

Key Feature: The -OH proton is often visible as a broad singlet at

10.5–11.5 ppm.[1]

-

19F NMR (Critical):

-

The chemical shift of the fluorine atoms is highly sensitive to the ortho vs meta position of the hydroxyl group.[1]

-

Target (2-OH): The Fluorine at C3 is flanked by F(C4) and OH(C2).[1] The Fluorine at C4 is flanked by F(C3) and H(C5).[1]

-

Impurity (4-OH): The Fluorine at C2 is flanked by CN and F(C3).[1] The Fluorine at C3 is flanked by F(C2) and OH(C4).[1]

-

Differentiation: The coupling constants (

) will remain similar (

Safety & Handling

-

Cyanide/Nitrile Hazards: While the nitrile group is bonded, thermal decomposition can release toxic fumes. Work in a well-ventilated fume hood.

-

Fluorinated Compounds: Polyfluorinated benzenes can cause skin irritation.[1] Wear nitrile gloves.[1]

-

Hydrogenation: Pd/C is a fire hazard.[1] Keep wet.[1] Ground all equipment to prevent static discharge during filtration.[1]

References

-

Regioselectivity in Polyfluorinated Aromatics

-

Synthesis of Hydroxybenzonitriles (Patent Literature)

-

General

Methodology: -

Belzutifan Intermediate Synthesis (Contextual)

Sources

- 1. 2-Fluoro-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles - Google Patents [patents.google.com]

- 3. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. communities.springernature.com [communities.springernature.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Protocol for Demethylation of 3,4-Difluoro-2-methoxybenzonitrile

Abstract & Strategic Overview

The conversion of 3,4-difluoro-2-methoxybenzonitrile to 3,4-difluoro-2-hydroxybenzonitrile represents a critical deprotection step in the synthesis of fluorinated bioactive scaffolds. This transformation presents a unique chemoselective challenge: the substrate contains a nitrile group (susceptible to hydrolysis) and two fluorine atoms (one of which is para to the nitrile, making it highly activated toward nucleophilic aromatic substitution,

Standard nucleophilic demethylation methods (e.g.,

Key Chemical Challenges

| Feature | Risk | Mitigation Strategy |

| Nitrile (C1) | Hydrolysis to amide/acid under heat/acid. | Low-temperature addition; controlled quench.[1] |

| Fluorine (C4) | Use electrophilic reagent ( | |

| Steric Bulk | Methoxy (C2) is flanked by CN (C1) and F (C3). |

Mechanistic Insight & Reaction Design

The reaction proceeds via the coordination of Boron Tribromide (

Mechanism:

-

Complexation:

binds to the ether oxygen (and competitively to the nitrile). -

Cleavage: A bromide ion (

) attacks the methyl group via an -

Hydrolysis: Aqueous quenching liberates the free phenol.

Graphviz Pathway Diagram

Caption: Electrophilic cleavage pathway showing competitive nitrile complexation.

Experimental Protocol

Method A: High-Fidelity Boron Tribromide ( ) Cleavage

Recommended for research scale (100 mg – 10 g) and high-purity requirements.

Reagents & Equipment[1][2][3][4][5][6][7]

-

Substrate: 3,4-Difluoro-2-methoxybenzonitrile (1.0 equiv).

-

Reagent: Boron Tribromide (

), 1.0 M solution in Dichloromethane (DCM) (3.0 equiv).[8]-

Note: 3.0 equivalents are required to account for nitrile coordination.

-

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Atmosphere: Dry Nitrogen or Argon (Strictly anhydrous).

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the flask with 3,4-difluoro-2-methoxybenzonitrile (e.g., 1.69 g, 10 mmol) and anhydrous DCM (50 mL, 0.2 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Transfer the

solution (30 mL, 30 mmol) to the addition funnel via cannula or syringe. Add dropwise over 20–30 minutes.-

Observation: A yellow/orange precipitate or color change is common due to complex formation.

-

-

Reaction:

-

Stir at -78°C for 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to Room Temperature (20–25°C) naturally.

-

Stir at RT for 4–12 hours. Monitor by TLC (Solvent: 20% EtOAc/Hexanes) or LC-MS.

-

Endpoint: Disappearance of the starting material peak.

-

-

Quenching (Critical):

-

Cool the reaction mixture back to 0°C (ice bath).

-

Slowly add ice-cold water (50 mL) dropwise. Caution: Exothermic reaction with vigorous HBr evolution.

-

Stir vigorously for 30 minutes to hydrolyze the boron esters.

-

Workup & Purification (Acid-Base Extraction)

This method utilizes the acidity of the phenol (

-

Phase Separation: Transfer mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Extraction: Extract the aqueous layer with DCM (

mL). Combine organic layers. -

Base Wash (Purification): Extract the combined organic layer with 1N NaOH (

mL).-

Chemistry: The product becomes the water-soluble phenolate (

). Impurities remain in the DCM.

-

-

Acidification: Take the aqueous NaOH layer (containing product) and cool to 0°C. Acidify with 6N HCl until pH < 2.

-

Observation: The product will precipitate or oil out as the free phenol.

-

-

Final Extraction: Extract the acidified aqueous layer with EtOAc (

mL). -

Drying: Wash EtOAc with brine, dry over

, filter, and concentrate in vacuo.

Method B: Aluminum Chloride ( ) / Pyridine System

Alternative for larger scales where

-

Setup: Mix 3,4-difluoro-2-methoxybenzonitrile (1.0 equiv) with

(3.0 equiv) in dry Toluene (5 vol). -

Additive: Add Pyridine (3.0 equiv) dropwise (forms a mild Lewis acid salt).

-

Heating: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent nitrile hydrolysis.

-

Workup: Pour into ice/HCl mixture and follow the extraction protocol above.

Analytical Data & Validation

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Phenols often oxidize slightly on air. |

| 1H NMR (DMSO-d6) | Disappearance of OMe singlet ( | |

| 19F NMR | Two distinct signals | Chemical shift changes slightly from SM. |

| IR Spectrum | ~2230 | Sharp nitrile stretch is diagnostic. |

Troubleshooting Guide

| Issue | Diagnosis | Solution |

| Incomplete Conversion | Nitrile sequestering | Add 1.0 additional equiv of |

| Product is Amide | Nitrile hydrolysis occurred.[9] | Quench temperature was too high. Keep quench < 10°C. |

| Low Yield | Product stuck in boron complex. | Increase hydrolysis time (stir with water for 1h) or use MeOH quench. |

Safety & Handling

- Hazard: Reacts violently with water/moisture, generating HBr gas (corrosive/toxic). Handle only in a fume hood. Double-glove (Nitrile).[10]

-

HCN Risk: While the nitrile is generally stable, acidic hydrolysis could theoretically release traces of HCN if the ring degrades. Keep waste streams basic (pH > 10) initially to trap any cyanide.

-

HF Generation: If the reaction is overheated, defluorination can occur, generating HF. Use plasticware for workup if etching is observed on glass.

References

-

General

Demethylation Protocol: McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292. -

Selectivity in Fluorinated Benzonitriles: Suzuki, H., & Kimura, Y. (1991). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles by means of halogen-exchange fluorination. Journal of Fluorine Chemistry, 52(3), 341-351.

-

Nitrile Tolerance in Lewis Acid Conditions: Manson, J. A., et al. (2005). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides. Journal of Medicinal Chemistry, 48(26), 8261–8269.

-

Altern

Methods: Akiyama, T., et al. (2024). O-Demethylation: Chem-Station International Edition.

Sources

- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. reddit.com [reddit.com]

- 3. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

- 6. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 7. Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 3,4-Difluorobenzonitrile 98 64248-62-0 [sigmaaldrich.com]

Application Notes and Protocols for the Cyanidation of 2,3-Difluoro-6-bromophenol

Introduction: Strategic Importance and Synthetic Challenges

The synthesis of functionalized benzonitriles is a cornerstone of modern medicinal chemistry and materials science. The nitrile moiety serves as a versatile synthetic handle, readily convertible into amines, amides, carboxylic acids, and tetrazoles, which are prevalent in a wide array of pharmaceuticals. 2,3-Difluoro-6-hydroxybenzonitrile, the target of this protocol, is a key intermediate in the synthesis of various bioactive molecules. The presence of the fluorine atoms can enhance metabolic stability and binding affinity, making this a desirable scaffold in drug discovery.

The cyanidation of the precursor, 2,3-difluoro-6-bromophenol, presents a distinct set of challenges. The electron-withdrawing nature of the two fluorine atoms and the hydroxyl group can influence the reactivity of the aryl bromide. Furthermore, the potential for catalyst inhibition by the phenolic hydroxyl group and the cyanide reagent itself necessitates a carefully optimized reaction protocol. This document provides a comprehensive guide to the reaction conditions, a detailed experimental protocol, and an exploration of the underlying mechanistic principles for the successful cyanidation of 2,3-difluoro-6-bromophenol.

Recommended Reaction Conditions: A Comparative Overview

The conversion of aryl halides to aryl nitriles is typically achieved through transition metal-catalyzed cross-coupling reactions. Palladium and nickel-based catalytic systems are the most prevalent and effective for this transformation.[1][2] Below is a summary of recommended starting conditions for the cyanidation of 2,3-difluoro-6-bromophenol, drawing upon established methodologies for similar substrates.

| Parameter | Palladium-Catalyzed | Nickel-Catalyzed | Copper-Catalyzed (Rosenmund-von Braun) |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | NiCl₂·6H₂O or Ni(acac)₂ | CuI |

| Ligand | dppf or XantPhos | dppf | N,N'-dimethylethylenediamine |

| Cyanide Source | Zn(CN)₂ or K₄[Fe(CN)₆] | Zn(CN)₂ | NaCN or KCN |

| Solvent | DMF, DMAc, or Dioxane | DMF or DMAc | Toluene or DMF |

| Base | K₂CO₃ or Cs₂CO₃ | Not always required | Not required |

| Temperature | 80-120 °C | 80-120 °C | 110-150 °C |

| Advantages | High functional group tolerance, well-studied. | More economical than palladium. | Classic, well-established method. |

| Disadvantages | Higher cost of palladium. | Can be sensitive to air and moisture. | Often requires higher temperatures and stoichiometric copper in older procedures.[3] |

Detailed Experimental Protocol: Palladium-Catalyzed Cyanidation

This protocol details a robust and reproducible method for the palladium-catalyzed cyanidation of 2,3-difluoro-6-bromophenol using zinc cyanide. This choice is predicated on the generally high functional group tolerance of palladium catalysts and the reduced toxicity of zinc cyanide compared to alkali metal cyanides.

Materials:

-

2,3-difluoro-6-bromophenol

-

Zinc cyanide (Zn(CN)₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen gas (high purity)

-

Standard Schlenk line or glovebox equipment

-

Magnetic stirrer and heating mantle

-

Appropriate glassware (Schlenk flask, condenser, etc.)

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox or under a stream of nitrogen using Schlenk technique, add 2,3-difluoro-6-bromophenol (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.02 eq), and dppf (0.04 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous DMF to the flask via syringe to achieve a substrate concentration of 0.1-0.5 M.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with nitrogen to ensure the removal of any residual oxygen.

-

Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-difluoro-6-hydroxybenzonitrile.

Mechanism and Rationale: The "Why" Behind the "How"

The success of the palladium-catalyzed cyanation hinges on a well-understood catalytic cycle.[4] Understanding this mechanism provides insight into the selection of each reaction component.

Sources

- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

Technical Support Center: Purification of 3,4-Difluoro-2-hydroxybenzonitrile

This guide is structured as a Tier 2 Technical Support resource for researchers and process chemists working with 3,4-Difluoro-2-hydroxybenzonitrile (CAS: 71985-40-5 / 123843-57-2 analogs). It addresses impurity profiling, purification logic, and troubleshooting.

Subject: Removal of Impurities from Crude 3,4-Difluoro-2-hydroxybenzonitrile Ticket Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary

Crude 3,4-Difluoro-2-hydroxybenzonitrile often contains three classes of impurities: unreacted starting materials (e.g., 2,3,4-trifluorobenzonitrile), regioisomers (e.g., 2,3-difluoro-4-hydroxybenzonitrile), and hydrolysis byproducts (amides/acids).

Because the target compound is a phenol (pKa ~6–7) , its acidity is the primary lever for purification, allowing efficient separation from non-acidic starting materials. However, separating it from its regioisomers (which are also acidic phenols) requires exploiting subtle differences in solubility and polarity via recrystallization or chromatography.

Module 1: Impurity Profiling & Diagnostics

Q1: What specific impurities should I expect in my crude mixture? A: The impurity profile depends heavily on your synthesis route.

-

Route A: Nucleophilic Aromatic Substitution (SNAr) (from 2,3,4-Trifluorobenzonitrile + OH⁻)

-

Major Impurity: 2,3-Difluoro-4-hydroxybenzonitrile . The nucleophile can attack the 4-position (para to CN) or the 2-position (ortho to CN). While the 2-position is activated, steric factors often lead to significant formation of the 4-hydroxy isomer.

-

Minor Impurity: 2,3,4-Trifluorobenzonitrile (Unreacted Starting Material).

-

Byproduct: 3,4-Difluoro-2-hydroxybenzamide (Hydrolysis of the nitrile group under basic conditions).

-

-

Route B: Demethylation (from 3,4-Difluoro-2-methoxybenzonitrile)

-

Major Impurity: Unreacted methoxy precursor.

-

Inorganic Impurities: Aluminum or Boron salts (if AlCl₃ or BBr₃ were used).

-

Q2: How do I distinguish the 2-hydroxy target from the 4-hydroxy isomer by NMR? A: Look at the 19F NMR coupling constants.

-

Target (2-OH): The fluorine at C3 is flanked by F at C4 and OH at C2. The fluorine at C4 is flanked by F at C3 and H at C5. You will typically see distinct vicinal coupling patterns.

-

Isomer (4-OH): The symmetry is different. The 19F signals for the 2,3-difluoro pattern often appear further upfield/downfield relative to the 3,4-pattern due to the shielding effect of the para-hydroxyl group.

-

1H NMR: The aromatic protons in the 2-hydroxy isomer (H5, H6) are adjacent (ortho-coupling, J ~8–9 Hz). In the 4-hydroxy isomer, if the fluorines were at 2,6 (not this case), you'd see a singlet. For 2,3-difluoro-4-hydroxy, you also have ortho protons but their chemical shifts will differ due to the OH position relative to the CN.

Module 2: Purification Protocols

Protocol A: Acid-Base Extraction (Primary Cleanup)

Best for: Removing non-acidic impurities (Starting Materials, neutral byproducts).

Mechanism: The target is a phenol (acidic).[1][2][3] Unreacted fluorobenzonitriles are neutral. Reagents: Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃), 1N HCl.

-

Dissolution: Dissolve crude solid in EtOAc (10 mL/g).

-

Extraction (Forward): Extract the organic phase 2x with Sat. NaHCO₃.

-

Note: The target (pKa ~6-7) will deprotonate and move to the Aqueous Phase (yellowish color).

-

Impurity Fate: Unreacted 2,3,4-trifluorobenzonitrile remains in the Organic Phase .

-

-

Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove entrained neutrals.

-

Acidification (Reverse): Cool the aqueous phase to 0–5°C. Slowly add 1N HCl until pH < 2.

-

Observation: The product will precipitate as a white/off-white solid.

-

-

Recovery: Extract the acidified aqueous phase with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Protocol B: Recrystallization (Isomer Separation)

Best for: Removing the 4-hydroxy regioisomer and trace amides.

Logic: Ortho-hydroxybenzonitriles often exhibit lower solubility in non-polar solvents compared to para-isomers due to the "ortho effect" (inductive stabilization) and potential intramolecular interactions, though less pronounced than in nitrophenols.

| Solvent System | Ratio (v/v) | Suitability | Notes |

| Toluene / Heptane | 1:2 to 1:4 | High | Standard for fluorinated aromatics. Dissolve in hot Toluene, add Heptane until cloudy. |

| Ethanol / Water | 1:1 to 1:3 | Medium | Good for removing inorganic salts, but may co-crystallize isomers. |

| DCM / Hexane | 1:5 | High | Good for "oiling out" issues. Dissolve in DCM, layer Hexane. |

Step-by-Step:

-

Dissolve the semi-pure solid (from Protocol A) in minimum boiling Toluene .

-

Remove from heat. Add Heptane dropwise until a faint persistent cloudiness appears.[4]

-

Add 1-2 drops of Toluene to clear the solution.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the crystals. The 4-hydroxy isomer often remains in the mother liquor or crystallizes in a different habit.

Module 3: Troubleshooting & Optimization

Q3: My product is "oiling out" during recrystallization. What do I do? A: This occurs when the melting point of the solid is lower than the solvent's boiling point, or the impurity profile lowers the melting point (eutectic formation).

-

Fix: Use a lower-boiling solvent system (e.g., DCM/Hexane instead of Toluene/Heptane).

-

Fix: Seed the cooling solution with a tiny crystal of pure product at the cloud point.

Q4: The product is colored (pink/brown) even after recrystallization. A: Phenols are prone to oxidation, forming quinones.

-

Fix: Perform an Activated Charcoal treatment. Dissolve crude in hot Ethanol, add activated carbon (5 wt%), stir for 15 min, filter hot through Celite, then proceed to recrystallization.

Q5: Can I separate the isomers using Column Chromatography? A: Yes.

-

Stationary Phase: Silica Gel (Acid-washed recommended to prevent streaking of phenols).

-

Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 70:30).

-

Elution Order: The 3,4-difluoro-2-hydroxy isomer (Ortho) is typically less polar (higher Rf) than the 2,3-difluoro-4-hydroxy isomer (Para) due to the shielding of the polar OH group by the ortho-substituents.

Visual Workflows

Figure 1: Purification Decision Tree

Use this logic to determine the correct workflow for your crude material.

Caption: Decision matrix for selecting purification method based on impurity profile.

Figure 2: Acid-Base Extraction Workflow

Operational flow for removing non-acidic impurities.

Caption: Flowchart for isolating the phenolic target from neutral starting materials.

References

-

Organic Chemistry Data. (2022). pKa Values of Phenols and Cyanophenols. Retrieved from [Link]

- Google Patents. (2017). Preparation method of 3,4-dihydroxybenzonitriles and fluorinated analogs (CN107118128A).

-

University of Rochester. (2023). Solvents for Recrystallization: Tips and Tricks. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. brainly.com [brainly.com]

- 3. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 4. reddit.com [reddit.com]

Technical Support Center: Preserving Nitrile Groups During Reaction Workup

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: Technical Guide: Preventing Hydrolysis of Nitrile Groups During Workup

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions to address a common challenge in organic synthesis: the unintended hydrolysis of nitrile groups during reaction workup. As a robust functional group, the nitrile is a valuable synthetic intermediate, but its stability can be compromised under certain workup conditions, leading to the formation of amides or carboxylic acids. Understanding the mechanisms of hydrolysis and implementing appropriate workup strategies are critical for maximizing yield and purity.

Understanding Nitrile Hydrolysis: The "Why" Behind the Strategy

The carbon-nitrogen triple bond of a nitrile is susceptible to nucleophilic attack by water, a process that is significantly accelerated under either acidic or basic conditions.[1][2] Preventing hydrolysis hinges on controlling the pH and temperature of the workup environment.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which greatly increases the electrophilicity of the nitrile carbon.[1][3] This activation allows even a weak nucleophile like water to attack the carbon atom, initiating a cascade of steps that lead first to an amide and then, often irreversibly, to a carboxylic acid and an ammonium salt.[3][4]

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the highly nucleophilic anion directly attacks the electrophilic nitrile carbon.[1][4] This process also proceeds through an amide intermediate, which can then be further hydrolyzed to a carboxylate salt.[4][5] Milder basic conditions may allow for the isolation of the amide, but more vigorous conditions (e.g., higher temperatures) typically drive the reaction to the carboxylate.[3][6]

Visualizing the Hydrolysis Pathways

The following diagrams illustrate the mechanistic pathways for both acid- and base-catalyzed nitrile hydrolysis. Understanding these pathways is key to designing a successful workup protocol that avoids them.

Caption: Acid-Catalyzed Nitrile Hydrolysis Pathway.

Sources

Technical Support Center: Regioselective Fluorination of 2-Hydroxybenzonitrile

[1]

Ticket Type: Advanced Synthesis Support Subject: Controlling Regioselectivity (C3 vs. C5) in 2-Hydroxybenzonitrile Fluorination Status: Resolved Agent: Senior Application Scientist, Process Chemistry Division[1]

Overview: The Regioselectivity Paradox

Welcome to the technical guide for fluorinating 2-hydroxybenzonitrile (also known as 2-cyanophenol).

The core challenge in this synthesis is the electronic interplay between the two substituents:

-

Hydroxyl Group (-OH, C2): A strong electron-donating group (EDG) that directs electrophiles to the ortho (C3) and para (C5) positions.[1]

-

Nitrile Group (-CN, C1): A strong electron-withdrawing group (EWG) that directs incoming electrophiles to the meta positions (C3 and C5).[1]

The Conflict: Unlike many disubstituted benzenes where directors conflict, here they reinforce each other.[1] Both groups direct electron density toward C3 and C5.[1]

-

C5 (Target A): The kinetic and thermodynamic favorite.[1] It is sterically accessible.[1]

-

C3 (Target B): The "crowded" isomer.[1] While electronically activated, it is sterically hindered by the adjacent -OH group.[1]

This guide provides protocols to selectively access either the 5-fluoro (standard SEAr) or 3-fluoro (directed C-H activation) isomer.[1]

Decision Matrix & Mechanism Map

Before selecting a protocol, visualize the electronic vectors to understand the "Path of Least Resistance."

Figure 1: Regioselectivity map showing the synergistic direction toward C5 and the steric barrier to C3.[1]

Protocol A: Synthesis of 5-Fluoro-2-hydroxybenzonitrile

Target: The C5 position (para to -OH).[1] Method: Electrophilic Aromatic Substitution (SEAr) using N-F Reagents.[1]

The Science

Molecular fluorine (

Step-by-Step Protocol

-

Preparation: Dissolve 2-hydroxybenzonitrile (1.0 equiv) in Acetonitrile (MeCN) (0.1 M concentration). MeCN is crucial as it stabilizes the charged intermediate.[1]

-

Reagent Addition: Add Selectfluor (1.1 equiv) in one portion at 0°C.

-

Note: Do not use a large excess (>1.5 equiv) to avoid di-fluorination at C3/C5.[1]

-

-

Reaction: Warm to room temperature (25°C) and stir for 4–6 hours.

-

Monitoring: Check via TLC or HPLC.[1] The product is slightly less polar than the starting material.

-

-

Workup:

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Troubleshooting Guide (Protocol A)

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Solvent H-bonding inhibits nucleophilicity.[1] | Switch solvent to MeOH or a MeCN/MeOH (9:1) mixture. Methanol can assist proton transfer.[1] |

| Formation of Tars | Oxidation of the phenol ring.[1] | Degas solvents with |

| Di-fluorination (C3 & C5) | High local concentration of reagent.[1] | Add Selectfluor as a solution (dropwise) rather than a solid. Reduce equivalents to 1.05. |

| Regioisomer Mix (C3 vs C5) | Temperature too high. | Run the reaction at 0°C or -10°C. Lower temperatures favor the sterically freer C5 position.[1] |

Protocol B: Synthesis of 3-Fluoro-2-hydroxybenzonitrile

Target: The C3 position (ortho to -OH).[1] Method: Directed C-H Activation or Blocking Strategy.[1]

The Science

Direct fluorination will almost always favor C5.[1] To hit C3, you must either block C5 or use a Directing Group (DG) that coordinates a metal catalyst (Pd or Cu) to deliver the fluorine specifically to the ortho position.[1]

Route 1: The Blocking Strategy (Classical)

-

Sulfonation: Treat substrate with concentrated

to install a sulfonic acid group at C5 (reversible).[1] -

Fluorination: Treat the C5-blocked intermediate with Selectfluor.[1] The electrophile is forced to C3.[1]

-

Desulfonation: Heat in dilute acid to remove the C5-sulfonic acid group.[1]

Route 2: Metal-Catalyzed Directed Fluorination (Modern)

Reference: Transition-metal-catalyzed ortho-selective C-H functionalization [1].[1]

-

DG Installation: React 2-hydroxybenzonitrile with 2-chloropyridine to form the 2-pyridyloxy ether . The pyridine nitrogen acts as a directing group for Palladium.[1]

-

C-H Activation:

-

Hydrolysis: Remove the directing group using mild basic hydrolysis to restore the phenol.[1]

Comparative Data: Reagent Selection

The following table summarizes expected outcomes based on standard phenol fluorination literature applied to this substrate.

| Reagent | Solvent | Major Product | Selectivity (C5:C3) | Notes |

| Selectfluor | MeCN | 5-Fluoro | > 10:1 | Standard method.[1] High yield, safe handling. |

| NFSI | DCM | 5-Fluoro | ~ 8:1 | Slower reaction; easier to separate byproduct (sulfonimide).[1] |

| Mix/Polymer | Low | Not Recommended. High risk of violent oxidation.[1] | ||

| Pd(OAc)2 / NFSI | PhCF3 | 3-Fluoro | 1:20 (Inverted) | Requires Directing Group (e.g., 2-pyridyl).[1] |

FAQ: Expert Solutions

Q1: Can I use nucleophilic fluorination (e.g., KF, CsF) to make these?

-

Answer: Not directly on 2-hydroxybenzonitrile.[1] Nucleophilic Aromatic Substitution (

) requires a good leaving group (like -Cl or -NO2) and strong electron-withdrawing activation.[1] The -OH group pushes electrons into the ring, deactivating it toward nucleophilic attack.[1] You would need to start with 2-chloro-6-hydroxybenzonitrile to access the fluorinated derivative via Halex reaction, which is often more expensive.[1]

Q2: How do I separate the 3-fluoro and 5-fluoro isomers if I get a mixture?

-

Answer: The isomers have different hydrogen bonding capabilities.[1]

-

3-Fluoro: The fluorine is adjacent to the -OH.[1] An intramolecular H-bond (F...H-O) is possible, making this isomer slightly less polar and more volatile.[1]

-

5-Fluoro: The fluorine is distant.[1] The -OH is free to H-bond with silica.[1]

-

Resolution: Use Flash Chromatography with a Toluene/Ethyl Acetate gradient.[1] The 3-fluoro isomer typically elutes first.[1]

-

Q3: The nitrile group is hydrolyzing to an amide during workup.[1] Why?

-

Answer: Nitriles are sensitive to strong acid/base, especially with heat.[1] If using the "Blocking Strategy" (Route 1 above), ensure desulfonation temperature is controlled. If using Selectfluor, ensure your quench (sodium bicarbonate/thiosulfate) is performed cold (0°C) and not left at extreme pH for long periods.[1]

References

-

Transition-metal-catalyzed ortho-selective C-H functionaliz

-

Selectfluor: Mechanistic Insight and Applic

-

Theoretical study on the mechanism of selective fluorination of arom

-

Selective C–H Bond Fluorination of Phenols with a Removable Directing Group.

Sources

- 1. Selectfluor - Wikipedia [en.wikipedia.org]

- 2. Transition-metal-catalyzed ortho-selective C-H functionalization reactions of free phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Cyanodehalogenation Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My cyanodehalogenation reaction has a low conversion rate. What are the most common culprits?

Low conversion in palladium-catalyzed cyanation reactions is a frequent issue stemming from several potential sources. The primary areas to investigate are the health of your catalyst, the purity and nature of your reagents and substrate, and the reaction conditions. Often, the problem lies with the deactivation of the palladium catalyst, which can be poisoned by excess cyanide ions or impurities.[1][2][3] The choice of ligand, cyanide source, solvent, and base are all critically interlinked and can significantly impact the catalytic cycle.

Q2: How do I know if my palladium catalyst is the problem?

Issues with the catalyst are a primary suspect in failed or low-yielding cyanation reactions. Here's how to diagnose the problem:

-

Inactive Catalyst Species: The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂.[4] If this reduction is inefficient, the catalytic cycle will not initiate effectively. Modern, well-defined palladium precatalysts, such as third-generation Buchwald palladacycles, are designed to generate the active LPd(0) catalyst cleanly and efficiently.[1][5]

-

Catalyst Poisoning: Cyanide itself is a strong ligand for palladium and can deactivate the catalyst by forming stable, inactive palladium-cyanide complexes.[1][2][6] This is a common issue when using highly soluble cyanide sources like NaCN or KCN. Using less soluble sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) can help maintain a low concentration of free cyanide in solution, mitigating this problem.[1][2][7]

-

Ligand Issues: The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective because they can inhibit the coordination of excess cyanide to the palladium center.[8] If the ligand is air-sensitive and handled improperly, it can degrade and fail to perform its role.

Q3: Could my choice of cyanide source be the reason for low yield?

Absolutely. The choice of cyanide source is critical for a successful reaction.

-

High Toxicity and Solubility: Traditional cyanide sources like KCN and NaCN are highly toxic and their high solubility can lead to catalyst poisoning.[2]

-

Safer, Less Soluble Alternatives: Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic and inexpensive alternative that has gained popularity.[1][9] Zinc cyanide (Zn(CN)₂) is another commonly used source with lower toxicity and solubility than alkali metal cyanides.[2][10]

-

Other Options: Acetone cyanohydrin has also been used as a cyanide source.[9]

Q4: How do solvent and base selection impact the reaction?

Solvent and base are not passive components; they actively influence the reaction's success.

-

Solvent Effects: The solvent must solubilize the reactants but can also participate in the reaction. Some solvents, like DMF and DMA, can act as a hydride source at high temperatures, leading to the reduction of the aryl halide starting material and decomposition of palladium-aryl intermediates.[11][12] Polar aprotic solvents are common, and in some cases, aqueous solvent mixtures can be beneficial, especially when using K₄[Fe(CN)₆].[1][6] The solvent also plays a role in stabilizing the catalyst and intermediates.[13][14]

-

Role of the Base: A base is often required, and its strength can be important. In some cases, the base may play a role in reducing the Pd(II) precatalyst to the active Pd(0) species.[7] However, in other systems, a base is not necessary, and cyanide itself can act as the base to activate the precatalyst.[15]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to troubleshooting, complete with explanations and recommended actions.

Problem Area 1: Catalyst Inactivity or Decomposition

Symptoms:

-

No reaction or very low conversion from the start.

-

Reaction starts but stalls quickly.

-

Formation of palladium black.

Underlying Causes & Solutions:

-

Cause: Inefficient generation of the active Pd(0) catalyst from a Pd(II) precursor.

-

Explanation: The catalytic cycle for cyanodehalogenation relies on a Pd(0) species. If the reduction of your Pd(II) salt (e.g., Pd(OAc)₂) is sluggish or incomplete, you will have a low concentration of the active catalyst.

-

Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst that generates the active species more reliably.[5] Alternatively, a pre-activation step, where the Pd(II) source and ligand are heated together before adding the other reagents, can be effective.[5][16][17]

-

-

Cause: Catalyst poisoning by excess cyanide.

-

Explanation: Cyanide is a strong ligand and can bind irreversibly to the palladium center, forming catalytically inactive species and halting the catalytic cycle.[1][2][6]

-

Solution: Switch to a less soluble cyanide source like K₄[Fe(CN)₆] or Zn(CN)₂ to maintain a low equilibrium concentration of free cyanide.[1][9] Using sterically bulky phosphine ligands can also shield the palladium center from excess cyanide.[8]

-

-

Cause: Thermal degradation of the catalyst.

-

Explanation: At high temperatures, the palladium catalyst can decompose, leading to the formation of inactive palladium black. This is more likely to occur with less stable catalyst systems.

-

Solution: Lower the reaction temperature if possible. Ensure your chosen ligand forms a stable complex with palladium at the reaction temperature.

-

Problem Area 2: Substrate and Reagent Issues

Symptoms:

-

Low conversion with specific aryl halides (e.g., electron-rich or sterically hindered).

-

Inconsistent results between batches.

Underlying Causes & Solutions:

-

Cause: Unreactive aryl halide.

-

Explanation: The reactivity of aryl halides in oxidative addition to palladium follows the trend I > Br > Cl. Aryl chlorides, particularly those that are electron-rich or sterically hindered, can be challenging substrates.[9]

-

Solution: For unreactive aryl chlorides, a more active catalyst system is often required. This may involve using a more electron-rich and bulky phosphine ligand (e.g., XPhos or t-BuXPhos) and a specialized palladium precatalyst.[1][9] Higher reaction temperatures may also be necessary.

-

-

Cause: Impure reagents.

-

Explanation: Impurities in your aryl halide, solvent, or base can interfere with the reaction. Water content in the solvent or reagents can also be a factor, sometimes beneficial and sometimes detrimental depending on the specific protocol.[16][17]

-

Solution: Ensure your aryl halide is pure. Use high-purity, dry solvents, and store bases in a desiccator.[5]

-

Visualizing the Process: The Catalytic Cycle and Troubleshooting

A firm grasp of the catalytic cycle is essential for effective troubleshooting.

Caption: The catalytic cycle for palladium-catalyzed cyanodehalogenation.

This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, ligand exchange to introduce the cyanide group, and reductive elimination to form the desired aryl nitrile product and regenerate the Pd(0) catalyst. Catalyst poisoning by excess cyanide can occur at multiple points in the cycle, forming inactive palladium-cyanide complexes.

Experimental Protocols

Protocol 1: Catalyst Pre-activation for Improved Activity

This protocol is particularly useful when using Pd(OAc)₂ as a precatalyst to ensure the efficient formation of the active Pd(0) species.[16][17]

Materials:

-

Pd(OAc)₂

-

Appropriate phosphine ligand (e.g., Buchwald-type ligands)

-

Reaction solvent (e.g., 1,4-dioxane or t-BuOH)

-

Water

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1 mol %) and the phosphine ligand (e.g., 3 mol %).

-

Add the reaction solvent (e.g., 1,4-dioxane).

-

Add a small amount of water (e.g., 4 mol %).

-

Heat the mixture for a short period (e.g., 1-2 minutes) at a moderate temperature (e.g., 80-110 °C). A color change is often observed, indicating the formation of the active catalyst.[17]

-

Cool the mixture to the desired reaction temperature.

-

Add the aryl halide, cyanide source, and base to the pre-activated catalyst solution.

-

Proceed with the reaction as planned.

Protocol 2: General Procedure for Cyanation using K₄[Fe(CN)₆]

This protocol provides a starting point for using the non-toxic and readily available cyanide source, potassium ferrocyanide.

Materials:

-

Aryl halide (1.0 equiv)

-

K₄[Fe(CN)₆]·3H₂O (0.5 equiv)

-

Palladium precatalyst (e.g., a Buchwald palladacycle, 0.2-1 mol %)

-

Phosphine ligand (e.g., XPhos, in a 1:2 ratio with Pd if not using a pre-formed complex)

-

Solvent (e.g., a 1:1 mixture of 1,4-dioxane and water)

Procedure:

-

In a reaction vessel, combine the aryl halide, K₄[Fe(CN)₆]·3H₂O, the palladium precatalyst, and the ligand (if separate).

-

Add the solvent mixture.

-

Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction to the desired temperature (typically 100-140 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup and purification by column chromatography.

Data Summary Tables

Table 1: Comparison of Common Cyanide Sources

| Cyanide Source | Formula | Key Advantages | Key Disadvantages |

| Potassium Cyanide | KCN | Inexpensive, readily available | Highly toxic, high solubility can lead to catalyst poisoning |

| Zinc Cyanide | Zn(CN)₂ | Lower toxicity than KCN, lower solubility | Still toxic, can require additives for efficient reaction |

| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Non-toxic, inexpensive, stable | Lower reactivity, often requires higher temperatures |

| Acetone Cyanohydrin | C₄H₇NO | Organic source, can be used in homogeneous reactions | Toxic, can decompose to release HCN |

Table 2: Troubleshooting Summary

| Symptom | Potential Cause | Recommended Action |

| No reaction | Inactive catalyst | Use a pre-formed Pd(0) source or a precatalyst with a pre-activation step. |

| Reaction stalls | Catalyst poisoning | Switch to a less soluble cyanide source (K₄[Fe(CN)₆] or Zn(CN)₂). Use a bulky ligand. |

| Low yield with aryl chlorides | Poor oxidative addition | Use a more active catalyst system (e.g., Buchwald precatalyst and ligand). Increase reaction temperature. |

| Side product formation | Solvent participation | Switch to a more inert solvent like toluene or THF.[11][12] |

References

-

Fors, B. P., & Buchwald, S. L. (2009). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 11(16), 3682–3685. [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 11(16), 3682–3685. [Link]

-

Albéniz, A. C., Espinet, P., & de la Torre, J. A. M. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 32(21), 6293–6300. [Link]

-

Neetha, M., & Pillai, A. D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33351–33373. [Link]

-

Caputo, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Wu, G., et al. (2013). Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH/H2O. RSC Advances, 3(40), 18385-18389. [Link]

-

Albéniz, A. C., Espinet, P., & de la Torre, J. A. M. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 32(21), 6293–6300. [Link]

-

Kim, J., & Chang, S. (2006). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 71(12), 4702–4704. [Link]

-

Anderson, K. W., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(44), 11549-11553. [Link]

-

Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

-

Weissman, S. A., & Zewge, D. (2009). Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. Advanced Synthesis & Catalysis, 351(4), 643-648. [Link]

-

DeVasher, R. B., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 58-61. [Link]

-

An, X., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 29(14), 3440. [Link]

-

Jin, F., & Confalone, P. N. (2000). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Tetrahedron Letters, 41(19), 3647-3650. [Link]

-

Beller, M., et al. (2004). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. Chemistry – A European Journal, 10(22), 5745-5755. [Link]

-

Smith, C. J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

-

Wolk, S. K., et al. (2019). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 9(10), 9196-9207. [Link]

-

Smith, C. J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

-

Reddy, C. R., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(14), 1391-1396. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Geng, X., et al. (2020). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry, 2(4), 1-10. [Link]

-

Neetha, M., & Pillai, A. D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33351–33373. [Link]

-

DeVasher, R. B., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 58-61. [Link]

-

Palizdar, M., et al. (2021). Catalyst Deactivation, Poisoning and Regeneration. Catalysts, 11(11), 1358. [Link]

-

Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]

-

Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. Nitrogen and Syngas Conference. [Link]

-

Wang, H. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio Technology Brief. [Link]

-

Hamlaoui, Y., & Barange, E. (2022). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? PTQ Catalysis. [Link]

Sources

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 10. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]